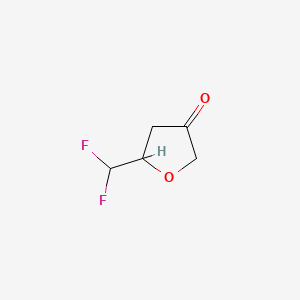

5-(Difluoromethyl)oxolan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

2355577-36-3 |

|---|---|

Molecular Formula |

C5H6F2O2 |

Molecular Weight |

136.10 g/mol |

IUPAC Name |

5-(difluoromethyl)oxolan-3-one |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)4-1-3(8)2-9-4/h4-5H,1-2H2 |

InChI Key |

RCGHQRCZNKRTMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC1=O)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Difluoromethyl Oxolan 3 One

Radical Difluoromethylation Approaches

Radical-based difluoromethylation has emerged as a powerful and versatile strategy for constructing C-CF2H bonds. rsc.org These methods often feature mild reaction conditions and good functional group tolerance. researchgate.net The generation of the difluoromethyl radical (•CF2H) from various precursors is a key step in these transformations.

Visible light-induced photoredox catalysis has become a prominent tool for generating radicals under mild conditions. rsc.orgresearchgate.net This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate the desired radical species. nih.gov

A plausible mechanism for a visible light-induced radical difluoromethylation often involves the following steps:

Excitation of a photocatalyst by visible light.

The excited photocatalyst engages in an SET event with a difluoromethyl precursor to generate the •CF2H radical.

The •CF2H radical then adds to a suitable precursor of the oxolanone scaffold.

Subsequent reaction steps, such as cyclization and/or oxidation/reduction, lead to the final product. nih.govnih.gov

| Parameter | Description |

| Light Source | Typically blue LEDs or other visible light sources. |

| Photocatalysts | Common examples include iridium and ruthenium complexes, as well as organic dyes like Eosin Y. nih.govrsc.org |

| CF2H Precursors | A variety of reagents can serve as sources for the difluoromethyl radical, including difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]Br), sodium difluoromethanesulfinate (HCF2SO2Na), and S-(difluoromethyl)sulfonium salts. nih.govrsc.orgresearchgate.net |

While many photoredox processes utilize metal-based catalysts, there is a growing interest in developing metal-free alternatives. rsc.orgrsc.org These methods often rely on organic photocatalysts or photocatalyst-free systems where the substrate or reagent itself can absorb light and initiate the radical process. researchgate.netresearchgate.net For instance, certain protocols have been developed for the difluoromethylation of alkenes using difluoroacetic acid and a hypervalent iodine reagent under visible light without the need for a photocatalyst. researchgate.net

A general representation of a metal-free approach could involve the direct photoexcitation of a difluoromethyl precursor or the formation of an electron donor-acceptor (EDA) complex that initiates the radical cascade upon light absorption. rsc.org

Photoredox catalysis is a powerful strategy for the construction of CF2H-containing compounds. rsc.orgresearchgate.net This methodology has been successfully applied to the difluoromethylation of a wide range of organic molecules, including heterocycles. nih.govrsc.org The process typically involves an oxidative or reductive quenching cycle of the photocatalyst to generate the difluoromethyl radical. mdpi.com For example, the photocatalyst can be excited and then reduced by a suitable SET reductant, with the resulting species being capable of reducing the difluoromethyl precursor to the •CF2H radical. nih.gov Alternatively, in an oxidative quenching cycle, the excited photocatalyst is oxidized by an SET oxidant, and the reduced photocatalyst then transfers an electron to the difluoromethyl precursor. mdpi.com

| Catalyst Type | Common Examples | Mechanism |

| Iridium-based | fac-[Ir(ppy)3] | Oxidative or reductive quenching cycles. mdpi.com |

| Ruthenium-based | [Ru(bpy)3]2+ | Similar to iridium-based catalysts. |

| Organic Dyes | Eosin Y, Rose Bengal | Often operate through reductive quenching cycles. nih.gov |

Nucleophilic Difluoromethylation Routes

Nucleophilic difluoromethylation involves the use of a difluoromethyl anion equivalent ("CF2H⁻") that can attack an electrophilic carbon center. Reagents such as (difluoromethyl)trimethylsilane (TMSCF2H) are commonly employed for this purpose. scienceopen.com In the context of synthesizing 5-(Difluoromethyl)oxolan-3-one, a nucleophilic approach could involve the reaction of a suitable oxolanone precursor bearing an electrophilic center at the 5-position with a nucleophilic difluoromethylating agent.

For example, a Michael addition of a "CF2H⁻" equivalent to an α,β-unsaturated lactone could be a potential route. The reaction of TMSCF2H with carbonyl compounds and imines is often facilitated by a fluoride source, such as tetramethylammonium fluoride, at ambient or low temperatures. scienceopen.com

| Reagent | Activator/Conditions | Substrate Type |

| (Difluoromethyl)trimethylsilane (TMSCF2H) | Fluoride source (e.g., TBAF, CsF) | Carbonyls, imines, α,β-unsaturated systems. scienceopen.com |

| Diethyl (bromodifluoromethyl)phosphonate | Base | Phenols, thiophenols (generates difluorocarbene). researchgate.net |

Electrophilic Difluoromethylation Pathways

Electrophilic difluoromethylation involves a difluoromethyl cation equivalent ("CF2H⁺") or a species that can deliver a difluoromethyl group to a nucleophilic center. While less common than radical and nucleophilic methods, electrophilic pathways offer a complementary approach. acs.org For the synthesis of this compound, this could entail the reaction of an enolate or enol ether derivative of the oxolanone with an electrophilic difluoromethylating reagent.

Hypervalent iodine reagents have been developed for electrophilic fluoroalkylation reactions. acs.org Another strategy could involve the use of S-(difluoromethyl)diphenylsulfonium salts, which can act as electrophilic difluoromethylating agents under certain conditions.

Transition Metal-Mediated Difluoromethylation Reactions

Transition metal catalysis provides powerful tools for forming carbon-fluorine bonds under relatively mild conditions, making it suitable for late-stage functionalization. cas.cn These methods typically involve the direct transfer of a CF2H group from a reagent to a substrate. cas.cn

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions are well-established for creating C–C bonds and have been successfully adapted for difluoromethylation. These reactions often couple aryl or heteroaryl halides and triflates with a suitable difluoromethyl source. nih.govescholarship.orgamanote.com A general approach involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with a difluoromethyl-metal reagent and subsequent reductive elimination to yield the desired product. cas.cn

Key to the success of these reactions is the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle. A variety of heteroaryl halides, including iodides, bromides, and chlorides, have been shown to be effective substrates for this transformation. nih.govescholarship.org For the synthesis of this compound, a precursor such as a 5-halo-oxolan-3-one could be subjected to these palladium-catalyzed conditions.

| Catalyst/Precatalyst | Ligand | Difluoromethyl Source | Substrate Scope |

|---|---|---|---|

| Pd(dba)₂ | DPEPhos | [(SIPr)Ag(CF₂H)] | Heteroaryl iodides, bromides, chlorides nih.gov |

| (XantPhos)Pd | XantPhos | Difluoromethyl anhydrides | Azoles (via C-H activation) nih.gov |

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can activate more challenging substrates, such as aryl chlorides, under mild conditions. thieme-connect.deresearchgate.net These processes often proceed through a mechanism involving a difluoromethyl radical. thieme-connect.deresearchgate.net A typical reaction involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with an aryl halide. A difluoromethyl radical, generated from a reagent like 2-PySO2CF2H, is then trapped by the arylnickel(II) intermediate to form a Ni(III) species, which undergoes reductive elimination. cas.cn

The use of a tridentate terpyridine ligand has been shown to be crucial for selectively cleaving the C(sp3)–S bond of the sulfone reagent to generate the necessary difluoromethyl radical. cas.cn This methodology's tolerance for a diverse array of functional groups makes it a valuable tool for complex molecule synthesis. chemrxiv.org

| Catalyst/Precatalyst | Ligand | Reductant | Difluoromethyl Source |

|---|---|---|---|

| NiCl₂·6H₂O | Terpyridine | Zn | 2-PySO₂CF₂H cas.cnchemrxiv.org |

| NiCl₂ | dppp | Zn | ClCF₂H thieme-connect.deresearchgate.net |

Difluorocarbene-Based Approaches

Difluorocarbene (:CF2) is a highly reactive intermediate that can be used for the difluoromethylation of various nucleophiles. cas.cnresearchgate.net It is typically generated in situ from stable precursors. Common sources include sodium chlorodifluoroacetate (ClCF2CO2Na), which releases :CF2 upon heating, and trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which decomposes in the presence of a fluoride source. cas.cntsukuba.ac.jp More environmentally benign sources like fluoroform (CHF3) have also been developed. nih.gov

For the synthesis of this compound, a strategy could involve the reaction of difluorocarbene with the enolate of a suitable oxolanone precursor. However, a significant challenge is controlling the reactivity of the carbene to prevent undesired side reactions, such as gem-difluorocyclopropanation of any resulting enol ethers. cas.cntsukuba.ac.jp Base-free conditions have been developed for the O-difluoromethylation of 1,3-diones, which could be applicable to the oxolanone system. cas.cn

Cyclization Strategies for Oxolanone Ring Formation

The formation of the five-membered oxolanone (or dihydrofuran-3(2H)-one) ring is the second key phase in the synthesis. This can be accomplished either by cyclizing a precursor that already contains the difluoromethyl group or by a tandem process that installs the group while simultaneously forming the ring.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a direct and efficient method for forming cyclic structures. For the synthesis of the oxolanone ring, several strategies can be envisioned. One approach involves the acid-catalyzed cyclization of α'-hydroxyenones, which proceeds via a formal 5-endo-trig pathway. researchgate.net Another powerful method is the intramolecular reaction of substrates containing both a nucleophile and a leaving group. For instance, o-cyano-β,β-difluorostyrenes can undergo intramolecular replacement of a vinylic fluorine atom upon reaction with an organolithium reagent to form fluorinated isoquinolines, demonstrating the feasibility of intramolecular cyclization on fluorinated substrates. nih.govresearchgate.net

In the context of this compound, a linear precursor containing a hydroxyl group and an appropriately positioned leaving group, or an activated double/triple bond, could be cyclized to form the target heterocycle.

Cascade Cyclization and Difluoromethylation Sequences

Cascade reactions, where multiple bonds are formed in a single operation, offer an elegant and atom-economical approach to complex molecules. researchgate.net Recent advancements have enabled photocatalyst-free, visible-light-induced radical difluoromethylation/cyclization cascade reactions. researchgate.net In these processes, a difluoromethyl radical is generated from a precursor salt, which then adds to an unactivated alkene in an intermolecular fashion. The resulting carbon-centered radical undergoes an intramolecular cyclization to form the ring system. researchgate.netnih.gov

This strategy has been successfully applied to synthesize difluoromethylated oxindoles and dihydroisoquinolones. researchgate.net A hypothetical precursor for this compound, such as an O-allyl-substituted substrate, could potentially undergo such a cascade to directly afford the final product.

| Reaction Type | Difluoromethyl Source | Key Features | Synthesized Products |

|---|---|---|---|

| Photocatalyst-free photoinduced radical cascade | Difluoromethyl phenoxathiinium salt (PT-CF₂H⁺BF₄⁻) | Mild conditions, broad substrate scope researchgate.net | Difluoromethylated oxindoles researchgate.net |

| Visible light-induced radical cascade | Difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻) | No additives required, simple operation nih.gov | CF₂H-substituted polycyclic imidazoles nih.gov |

Lactonization Reactions in Difluoromethylation Contexts

A key strategy for the synthesis of difluoromethylated lactones involves the simultaneous introduction of the difluoromethyl group and the formation of the lactone ring. One such advanced method is the electrochemical difluoromethylation-triggered lactonization of alkenes. rsc.orgnih.govrsc.orgsemanticscholar.org This approach avoids the need for chemical oxidants and metal catalysts, presenting a more environmentally benign pathway. nih.govrsc.org

The reaction typically employs sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethylating reagent. rsc.orgnih.govrsc.org The process is initiated by the electrochemical generation of a difluoromethyl radical (•CF2H) from the sulfinate precursor. This radical then adds to the double bond of an appropriate unsaturated carboxylic acid. The resulting carbon-centered radical intermediate undergoes further electrochemical oxidation to form a carbocation. This carbocation is then intramolecularly trapped by the carboxylate group, leading to the formation of the γ-lactone ring. nih.govsemanticscholar.org

This electrochemical method has been successfully applied to a variety of aromatic and aliphatic carboxylic acids, affording the corresponding CF2H-containing lactones in moderate yields. rsc.org The reaction is typically carried out in an undivided cell with platinum electrodes in a mixed solvent system like acetonitrile/water. rsc.org

Table 1: Examples of Electrochemical Difluoromethylation-Lactonization of Alkenoic Acids Note: This table is a generalized representation based on the described methodology and does not represent specific synthesis of this compound.

| Starting Alkenoic Acid | Difluoromethylating Reagent | Key Conditions | Product Type | Reported Yields |

|---|---|---|---|---|

| Various 4-aryl-4-pentenoic acids | CF2HSO2Na | Pt electrodes, MeCN/H2O, constant current | γ-lactone with a -CH2CF2H group at the 5-position | Moderate rsc.orgrsc.org |

| Unsaturated aliphatic carboxylic acids | CF2HSO2Na | Undivided cell, catalyst-free | Difluoromethylated γ-lactones | Moderate nih.govsemanticscholar.org |

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound is of high importance.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For γ-butyrolactones, several strategies can be envisioned. One approach involves the diastereoselective alkylation of a chiral precursor, followed by lactonization. researchgate.net For instance, using a chiral auxiliary, such as an Evans auxiliary, attached to an unsaturated acid allows for diastereoselective introduction of a substituent. After removal of the auxiliary, a halolactonization reaction can proceed with high stereospecificity to form the lactone ring. researchgate.net

Another potential strategy is a catalyst-free aminolactonization, which has been shown to produce α-(aminomethyl)-γ-butyrolactones with excellent diastereoselectivity through a domino reaction involving an aza-Michael addition, proton transfer, and lactonization. rsc.org Adapting such a sequence to incorporate a difluoromethyl group could provide a viable route to diastereomerically enriched products. Furthermore, silyl-cupration of α,β-unsaturated esters has been described as an efficient method for the diastereoselective synthesis of functionalized δ-lactones, a methodology that could potentially be adapted for γ-lactone synthesis. researchgate.net

The use of chiral catalysts is a powerful tool for achieving high enantioselectivity. For the synthesis of chiral γ-butyrolactones, rhodium-catalyzed asymmetric hydrogenation of γ-butenolides or γ-hydroxybutenolides has proven to be highly effective, yielding products with excellent enantiomeric excess (ee). nih.gov This method could be applied to a precursor of this compound to establish the desired stereocenter.

A more direct approach to installing a difluoromethyl group enantioselectively involves transition metal catalysis. For example, a nickel-catalyzed decarboxylative difluoromethylation has been developed that can convert alkyl carboxylic acids into difluoromethylated products with high enantioselectivity. nih.gov This method could potentially be used on a suitable precursor to generate a chiral intermediate en route to the target lactone.

Furthermore, cooperative catalysis using two different chiral metal complexes can enable stereodivergent synthesis, providing access to all possible stereoisomers of a product. A dual copper/iridium-catalyzed asymmetric annulation has been successfully used to synthesize α-fluoro γ-butyrolactones with vicinal stereocenters in high yield, diastereoselectivity, and enantioselectivity. nih.gov By simply changing the enantiomer of each catalyst, any of the four possible stereoisomers can be selectively produced. nih.gov

Table 2: Potential Chiral Catalyst-Mediated Methods Note: This table outlines general methodologies that could be adapted for the synthesis of chiral this compound.

| Catalytic System | Reaction Type | Potential Application | Reported Stereoselectivity |

|---|---|---|---|

| Rh/Chiral Diphosphine Ligand | Asymmetric Hydrogenation | Reduction of a difluoromethylated butenolide precursor | Up to >99% ee nih.gov |

| Ni/Chiral Ligand | Enantioselective Decarboxylative Difluoromethylation | Direct enantioselective introduction of the CF2H group to a precursor | High enantioselectivity nih.gov |

| Cu/Ir Dual Catalysis | Asymmetric [3+2] Annulation | Stereodivergent synthesis to access all stereoisomers | Generally >20:1 dr and >99% ee nih.gov |

Flow Chemistry and Scalability in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires methodologies that are safe, efficient, and scalable. Flow chemistry has emerged as a powerful technology to meet these demands, particularly for reactions involving hazardous reagents or challenging reaction conditions. rsc.orgmit.edunewdrugapprovals.org

The synthesis of fluorinated compounds, including those with difluoromethyl groups, often involves gaseous reagents like fluoroform (CHF3) or chlorodifluoromethane (ClCF2H), which can be difficult to handle in traditional batch reactors. rsc.orgmit.edu Flow reactors, with their high surface-area-to-volume ratio and lack of headspace, provide superior gas-liquid mixing and enhanced safety for such reactions. rsc.orgmit.edu This allows for the efficient use of these gases as difluoromethyl sources. rsc.org

Continuous flow processes have been developed for the synthesis of various lactones, demonstrating the feasibility of this technology for the production of heterocyclic compounds. rsc.orgrsc.org These systems can be designed to include in-line work-up and purification steps, leading to a streamlined and automated manufacturing process. rsc.orgrsc.org The scalability of flow reactions is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), rather than by increasing the reactor volume, which often poses safety and engineering challenges in batch processes. rsc.orgmit.edu

A continuous flow process for the synthesis of this compound would offer several advantages:

Enhanced Safety: Better control over reaction temperature and pressure, especially for exothermic reactions or when using gaseous reagents. elveflow.comnih.gov

Improved Efficiency: Increased reaction rates due to superior mass and heat transfer, leading to shorter reaction times. rsc.orgelveflow.com

Scalability: Straightforward scale-up from laboratory to production quantities. rsc.orgmit.edu

Automation: Potential for fully automated, multi-step synthesis. newdrugapprovals.orgnih.gov

Given the growing importance of fluorinated compounds in pharmaceuticals, the development of a scalable flow synthesis for this compound would be a significant advancement. rsc.org

Chemical Reactivity and Transformations of 5 Difluoromethyl Oxolan 3 One

Reactivity of the Oxolanone Ring System

The oxolanone, or γ-butyrolactone, ring is a five-membered cyclic ester. Its reactivity is characteristic of esters but is also influenced by the constraints and stability of its cyclic structure.

Ring-Opening Reactions

The γ-butyrolactone ring is known for its relative stability and low ring strain, which makes it less prone to ring-opening polymerization compared to more strained lactones. scirp.orggoogle.com However, it can undergo ring-opening under specific chemical conditions.

Under basic conditions, such as treatment with sodium hydroxide (B78521), the lactone will undergo hydrolysis. wikipedia.org The nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and formation of the sodium salt of the corresponding 4-hydroxy-5-(difluoromethyl)pentanoic acid. wikipedia.org Acid-catalyzed ring-opening reactions are also possible, though they may require more forcing conditions like high pressure due to the ring's stability. researchgate.net In acidic water, an equilibrium between the lactone and the open-chain hydroxy acid form can be established. wikipedia.org

Ring-opening polymerization of γ-butyrolactone to form poly(γ-butyrolactone) is thermodynamically unfavorable under standard conditions but can be achieved using specific organocatalysts or under high-pressure conditions. google.comresearchgate.netrsc.org Copolymerization with other lactones that have higher ring strain is a common strategy to incorporate the butyrolactone structure into polyester (B1180765) chains. icm.edu.plresearchgate.net

Functionalization of the Lactone Carbonyl

The carbonyl group of the lactone is a key site for functionalization, primarily through reduction. While resistant to weak reducing agents like sodium borohydride (B1222165) (NaBH₄), which would selectively reduce a more reactive ketone if present, the lactone carbonyl can be reduced by powerful reducing agents. vanderbilt.edu Treatment with strong hydrides, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester functionality to a primary alcohol. vanderbilt.edu In the case of 5-(difluoromethyl)oxolan-3-one, this reaction would open the ring and reduce the resulting carboxylic acid intermediate, yielding 2-(difluoromethyl)pentane-1,4-diol.

Biocatalytic methods can also be employed. For instance, certain ketoreductases or yeast strains are known to selectively reduce exocyclic ketones on a lactone ring without affecting the lactone carbonyl itself. mdpi.comnih.gov

Reactions at the Alpha-Carbon to the Carbonyl

The carbon atoms adjacent to the lactone carbonyl (the α-carbons) possess acidic protons. The acidity of these protons allows for the formation of an enolate anion, which is a potent nucleophile and a key intermediate for forming new carbon-carbon bonds at the α-position. scirp.orgwikipedia.org

Deprotonation is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to prevent side reactions like ring-opening. wikipedia.orgresearchgate.net The resulting enolate can then react with various electrophiles. A common application is α-alkylation, where the enolate is treated with an alkyl halide to introduce an alkyl substituent. researchgate.netresearchgate.netacs.org

Another significant reaction involving the α-carbon is halogenation. While the direct halogenation of lactones can be challenging, the Hell-Volhard-Zelinsky (HVZ) reaction provides a classic method for the α-halogenation of carboxylic acids, which can be conceptually adapted. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This typically involves a catalytic amount of phosphorus tribromide (PBr₃) and bromine (Br₂). organic-chemistry.org For a lactone, this may proceed through a ring-opening mechanism to form an intermediate acyl bromide, which enolizes more readily than the parent acid and subsequently undergoes α-bromination. masterorganicchemistry.combeilstein-journals.org Alternatively, generating the enolate with a base like LDA followed by quenching with an electrophilic bromine source (e.g., Br₂) can also achieve α-bromination. beilstein-journals.org

| Reaction Type | Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | 1. LDA, THF, -78°C 2. Alkyl Halide (R-X) | Enolate Anion | α-Alkyl-γ-butyrolactone | researchgate.net |

| Aldol-type Condensation | 1. Base (e.g., NaOMe) 2. Aldehyde (R-CHO) | Enolate Anion | α-Alkenyl-γ-butyrolactone (after dehydration) | researchgate.net |

| Halogenation (HVZ-type) | Br₂, cat. PBr₃ | Acyl Bromide Enol | α-Bromo-γ-butyrolactone | organic-chemistry.orgbeilstein-journals.org |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely an inert substituent; its unique electronic properties and the presence of strong C-F bonds and a reactive C-H bond allow for specific chemical transformations.

Derivatization at the Fluorinated Carbon

Transformations at the difluoromethyl group are challenging due to the high strength of the carbon-fluorine bond. nih.gov However, advanced synthetic methods have been developed to achieve selective C-F bond activation. One notable strategy is the desymmetrization of the difluoromethylene group, where one of the two fluorine atoms is selectively replaced to create a monofluorinated stereocenter. nih.gov This is often accomplished using transition-metal catalysis, for example, with palladium or iridium complexes. nih.gov These reactions may require a Lewis acid or a frustrated Lewis pair (FLP) to assist in the cleavage of the C-F bond. nih.govuq.edu.auresearchgate.netnih.gov Such a reaction on this compound could, in principle, replace one fluorine with another nucleophile, although this remains a synthetically demanding transformation. nih.gov

The C-H bond within the CF₂H group can also be a site of reactivity, particularly in radical reactions. rsc.org Hydrogenation of a related gem-difluoroalkene moiety is a known route to access the difluoromethyl group, highlighting the stability of the CF₂H group under certain reductive conditions. acs.org

Influence of the Difluoromethyl Group on Adjacent Reactivity

The CF₂H group exerts a powerful influence on the reactivity of the rest of the molecule, primarily through its strong electron-withdrawing inductive effect. acs.orgchimia.ch This effect has several important consequences:

Increased Acidity of α-Protons: The electron-withdrawing nature of the CF₂H group, transmitted through the oxolane ring, increases the acidity of the protons on the α-carbons (positions 2 and 4). This would facilitate the formation of the enolate at position 4 under basic conditions, potentially allowing for the use of milder bases compared to non-fluorinated γ-butyrolactone.

Activation of the Carbonyl Group: The inductive pull of the difluoromethyl group makes the lactone carbonyl carbon even more electrophilic. This enhances its reactivity towards nucleophiles, potentially facilitating ring-opening reactions. acs.org

| Property | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Electron Effect | Strongly electron-withdrawing (inductive effect) | Increases acidity of adjacent C-H bonds; enhances electrophilicity of the carbonyl group. | acs.orgchimia.ch |

| Hydrogen Bonding | Acts as a hydrogen bond donor via its polarized C-H bond. | Can influence solvation, intermolecular interactions, and transition state stability. | rsc.orgresearchgate.net |

| Bioisosterism | Considered a lipophilic isostere of hydroxyl (-OH) and thiol (-SH) groups. | Relevant for medicinal chemistry applications, but also implies potential for specific interactions in a reaction environment. | acs.orgchemrevlett.com |

| Radical Stability | The CF₂H radical is more stable than a CH₂F radical but less stable than a CF₃ radical. | Governs the propensity to engage in radical-based transformations. | rsc.org |

Hydrogen Bonding Interactions and Reactivity Modulation

The reactivity of this compound and its derivatives can be significantly influenced by hydrogen bonding. The molecule possesses distinct hydrogen bond acceptor and potential donor sites that can interact with solvents, reagents, or catalysts, thereby modulating its chemical behavior.

The primary hydrogen bond acceptor is the oxygen atom of the carbonyl group (C=O) in the oxolane ring. The lone pairs of electrons on this oxygen can readily accept hydrogen bonds from protic solvents (like water or alcohols) or other hydrogen bond donors. This interaction can polarize the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Additionally, the ether oxygen within the oxolane ring can also act as a hydrogen bond acceptor. While generally a weaker acceptor than the carbonyl oxygen, its participation in hydrogen bonding can influence the conformation of the ring and the accessibility of the reactive sites.

The difluoromethyl (CHF₂) group, while not a classical hydrogen bond donor, can participate in weaker C-H···O or C-H···N interactions. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the hydrogen atom attached to the same carbon, making it a more effective, albeit weak, hydrogen bond donor. These interactions can play a role in directing the orientation of the molecule within a catalyst's active site or in stabilizing certain transition states. In derivatives such as (3S,5S)-5-(trifluoromethyl)oxolan-3-amine, the amine group provides a strong hydrogen bond donor site, which, in conjunction with the trifluoromethyl group, can enhance binding affinity and selectivity towards molecular targets like enzymes or receptors. Similarly, in other complex benzamide (B126) derivatives containing an oxolan-3-yl group, hydrogen bonding is a key factor in their interaction with target proteins.

| Functional Group | Atom | Role | Interaction Strength | Effect on Reactivity |

|---|---|---|---|---|

| Ketone | Oxygen | Acceptor | Strong | Increases electrophilicity of carbonyl carbon |

| Ether | Oxygen | Acceptor | Moderate | Influences ring conformation |

| Difluoromethyl | Hydrogen | Weak Donor | Weak | May influence molecular orientation and stabilize transition states |

Reaction Mechanism Studies of this compound Derivatives

The reaction mechanisms involving derivatives of this compound can proceed through various intermediates, including radical and ionic species. The specific pathway is often determined by the reagents, catalysts, and reaction conditions employed.

Radical Intermediates and Pathways

Reactions involving radical intermediates offer a powerful strategy for the functionalization of molecules like this compound. These pathways typically involve the generation of a carbon-centered radical, which can then undergo a variety of transformations.

Radical Generation: A radical intermediate could be generated at the carbon bearing the difluoromethyl group or at the C2 or C4 positions alpha to the ring oxygen. For instance, in reactions analogous to the Fenton reaction, an iron catalyst could initiate the formation of radical species. acs.orgacs.org A plausible pathway could involve a single-electron transfer (SET) process. acs.org Photoredox catalysis is another modern technique that could generate radical intermediates from suitable precursors under mild conditions. rsc.org

Radical Pathways: Once formed, a radical intermediate can participate in several reaction types:

Addition to Alkenes: The radical can add across a double bond, forming a new carbon-carbon bond and another radical species, propagating a chain reaction. acs.org

Atom Transfer: The radical can abstract an atom, such as a halogen, from another molecule. Halogen atom transfer (XAT) is a key step in many radical-mediated transformations. acs.org

Trapping: The radical can be "trapped" by a radical scavenger like (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO), which can be used in mechanistic studies to confirm the presence of radical intermediates. acs.org

Radical-Polar Crossover: A carbon-centered radical can be oxidized to a carbocation, transitioning from a radical pathway to an ionic pathway. This is often seen in iron-catalyzed reactions where a benzyl (B1604629) radical intermediate is oxidized by an Fe(III) species to a benzyl cation. acs.org

For example, a hypothetical radical reaction could involve the abstraction of a hydrogen atom from the C-5 position, generating a radical that is stabilized by the adjacent ether oxygen and the electron-withdrawing difluoromethyl group. This radical could then be trapped by a nucleophile or participate in a cross-coupling reaction.

Ionic Pathways

Ionic pathways are fundamental to the reactivity of this compound, primarily revolving around the electrophilic nature of the carbonyl carbon and the potential for nucleophilic substitution.

Electrophilic Activation: Under acidic conditions, the carbonyl oxygen can be protonated, forming a highly electrophilic oxocarbenium ion. This activation facilitates the attack of weak nucleophiles at the carbonyl carbon. This is a classic step in reactions like the Fischer esterification or acetal (B89532) formation.

Nucleophilic Pathways (Enolate Formation): In the presence of a base, a proton can be abstracted from the C-2 or C-4 position, alpha to the carbonyl group, to form an enolate ion. This enolate is a potent carbon-centered nucleophile and can react with a wide range of electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction). The regioselectivity of enolate formation (at C-2 vs. C-4) would be influenced by steric factors and the electronic effect of the C-5 difluoromethyl group.

Nucleophilic Substitution: In derivatives where a leaving group is present, nucleophilic substitution can occur. For instance, the synthesis of related amine-containing oxolanes often involves the introduction of the amine group via a nucleophilic substitution reaction. Similarly, the synthesis of some complex molecules involves the use of a thiolate nucleophile to displace a leaving group. nih.gov The synthesis of certain azides can also proceed through an ionic mechanism, involving nucleophilic attack by the azide (B81097) ion. researchgate.net

Ligand Exchange and Catalytic Cycles

The oxygen atoms in this compound (both the ketone and the ether) can act as Lewis basic sites, allowing the molecule or its derivatives to function as ligands for transition metals. This coordination is a critical step in many catalytic reactions.

Coordination and Ligand Exchange: The molecule can coordinate to a metal center, such as manganese, iron, cobalt, or nickel, through its oxygen atoms. thieme-connect.deresearchgate.net This coordination can activate the molecule for subsequent reactions. In a catalytic cycle, this coordinated molecule (or a derivative) would be one of many ligands attached to the metal. Ligand exchange, where one ligand is replaced by another (e.g., the substrate), is a fundamental step in virtually all catalytic cycles. thieme-connect.de For example, research on Fischer-type carbenes has explored the coordination of related oxolan-2-ylidene ligands to tungsten centers. researchgate.net

Catalytic Cycles: A derivative of this compound could participate in various catalytic cycles.

Hydrogenation/Reduction: In a catalytic hydrogenation, the C=O bond could coordinate to a metal hydride catalyst. Subsequent migratory insertion of the hydride to the carbonyl carbon would reduce the ketone to a secondary alcohol. The stereochemical outcome of such a reduction can often be controlled by using chiral ligands on the metal catalyst. Biocatalytic reduction of the parent oxolan-3-one using evolved alcohol dehydrogenases has been shown to produce chiral alcohols with high enantiomeric excess. rsc.org

Cross-Coupling Reactions: If converted to an enolate or a related organometallic species, the molecule could participate as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling reaction.

Radical-Based Catalysis: In cycles involving radical intermediates, a metal catalyst can control the formation and reactivity of the radical. For example, cobalt complexes are known to mediate radical cyclization reactions. thieme-connect.de An iron catalyst can initiate a radical process via halogen atom transfer, which is then followed by oxidation of the resulting radical to a cation, regenerating the active Fe(II) catalyst and completing the cycle. acs.org

| Pathway Type | Key Intermediate(s) | Initiation/Conditions | Potential Transformations |

|---|---|---|---|

| Radical | Carbon-centered radical | Radical initiators (e.g., TBPB), photoredox catalysis, metal-catalysis (Fe, Mn) | C-C bond formation, atom transfer, addition to alkenes |

| Ionic (Electrophilic) | Oxocarbenium ion | Acidic conditions | Nucleophilic addition to carbonyl (e.g., esterification, acetal formation) |

| Ionic (Nucleophilic) | Enolate anion | Basic conditions | Alkylation, aldol reactions, Michael addition |

| Catalytic Cycle | Metal-ligand complex (e.g., Co, Fe, Pd, Ni) | Transition metal catalyst | Hydrogenation, cross-coupling, hydrofunctionalization |

Theoretical and Computational Chemistry of 5 Difluoromethyl Oxolan 3 One

Electronic Structure and Stability Calculations

The electronic structure and stability of 5-(difluoromethyl)oxolan-3-one are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of molecules. journaleras.commdpi.com For this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations are performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Analysis

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequencies of organic molecules. |

| M06-2X | 6-311+G(d,p) | More accurate energy calculations, including non-covalent interactions. |

| ωB97X-D | def2-TZVP | Good for thermochemistry, kinetics, and non-covalent interactions. |

This table is illustrative of common computational chemistry methods and does not represent specific results for this compound.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is likely to be localized on the oxygen atom of the carbonyl group, while the LUMO is expected to be centered on the carbonyl carbon and the C-F bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational software can generate visualizations of these frontier orbitals, providing a qualitative understanding of where electrophilic and nucleophilic attacks are most likely to occur.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.net

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. youtube.com Identifying the structure of the transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate and characterize transition states, providing information about the geometry of the reacting molecules as they transform from reactants to products. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, transition state analysis would reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. chemguide.co.ukstudymind.co.ukwikipedia.org This profile provides a quantitative measure of the reaction's feasibility and kinetics. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

For a hypothetical reaction, such as the reduction of the ketone in this compound by a hydride reagent, computational methods could be used to generate an energy profile. youtube.com This would involve calculating the energy of the starting materials (the ketone and the hydride), the transition state for hydride attack, and the final alcohol product. The resulting energy profile would provide valuable information about the reaction's thermodynamics and kinetics.

Solvent Effects in Computational Modeling

The inclusion of solvent effects in computational models is crucial for accurately predicting the behavior of polar molecules like this compound in solution. Solvents can influence conformational equilibria, reaction rates, and spectroscopic properties. Computational chemistry employs both explicit and implicit solvent models to account for these interactions.

Implicit Solvent Models (Continuum Models):

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is well-suited for studying the general effects of solvent polarity on the solute's electronic structure and geometry. For this compound, increasing the solvent polarity is expected to have the following effects:

Dipole Moment: The presence of the carbonyl group and the highly electronegative fluorine atoms in the difluoromethyl group results in a significant ground-state dipole moment. In a polar solvent, this dipole moment is expected to increase as the solvent's reaction field polarizes the solute's electron density.

Geometrical Parameters: While bond lengths and angles are not expected to change dramatically, the conformational preference of the oxolane ring might be influenced by the solvent. The envelope and twist conformations of the tetrahydrofuran ring are close in energy, and the presence of substituents and the solvent environment can shift this balance.

Vibrational Frequencies: The C=O stretching frequency is particularly sensitive to the solvent environment. In polar, hydrogen-bond-donating solvents, this frequency is expected to show a red shift (decrease in wavenumber) due to the weakening of the carbonyl bond upon hydrogen bonding.

Explicit Solvent Models:

Explicit solvent models involve including a number of individual solvent molecules around the solute. This approach is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to study:

Hydrogen Bonding: The carbonyl oxygen is a hydrogen bond acceptor. In protic solvents like water or alcohols, strong hydrogen bonds will form at this site. The ether oxygen of the oxolane ring is a weaker hydrogen bond acceptor. The difluoromethyl group can also act as a weak hydrogen bond donor.

Solvation Shell Structure: Explicit models can reveal the specific arrangement of solvent molecules in the first solvation shell, providing a more detailed picture of the local environment around the molecule.

Illustrative Data on Solvent Effects (Hypothetical):

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | C=O Stretching Frequency (cm⁻¹) |

| Gas Phase | 1 | 3.5 | 1750 |

| Toluene | 2.4 | 4.2 | 1742 |

| Ethanol | 24.5 | 5.8 | 1730 |

| Water | 78.4 | 6.5 | 1725 |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate expected trends.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be rationalized using concepts from frontier molecular orbital (FMO) theory and by analyzing the molecule's electrostatic potential.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

LUMO: The LUMO is expected to be localized primarily on the carbonyl carbon. This indicates that the carbonyl carbon is the most electrophilic site and will be susceptible to attack by nucleophiles. The energy of the LUMO will be lowered by the electron-withdrawing difluoromethyl group, enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted oxolan-3-one.

HOMO: The HOMO is likely to have significant contributions from the lone pairs of the carbonyl and ether oxygens. This suggests that these sites are the most nucleophilic and will be the primary sites of interaction with electrophiles, such as protonation in acidic media.

Molecular Electrostatic Potential (MEP):

An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show:

Negative Potential (Red/Yellow): A region of high negative potential would be located around the carbonyl oxygen, confirming its role as a primary site for electrophilic attack and hydrogen bonding. A smaller region of negative potential would be associated with the ether oxygen.

Positive Potential (Blue): A region of positive potential would be centered on the carbonyl carbon, highlighting its electrophilicity. The hydrogen atoms of the difluoromethyl group would also exhibit a slight positive potential, making them potential weak hydrogen bond donors.

Predicted Reactivity:

Nucleophilic Addition: The carbonyl group will be the primary site for nucleophilic addition reactions. The enhanced electrophilicity due to the difluoromethyl group would make it more reactive towards nucleophiles than simple ketones.

Enolate Formation: The protons on the carbon atoms adjacent to the carbonyl group (α-protons) will be acidic and can be removed by a base to form an enolate. The electron-withdrawing effect of the difluoromethyl group will influence the acidity of the α-protons.

Stereoselectivity: The presence of a stereocenter at the 5-position (bearing the difluoromethyl group) will influence the stereochemical outcome of reactions at the carbonyl group. Nucleophilic attack may proceed with some degree of diastereoselectivity, favoring the formation of one diastereomer over the other. Computational modeling of the transition states for nucleophilic addition can predict which diastereomer is likely to be the major product.

QTAIM Analysis (Quantum Theory of Atoms in Molecules) for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding. amercrystalassn.org By locating critical points in the electron density, QTAIM can define atoms, bonds, rings, and cages and quantify the nature of the interactions between atoms. nih.gov

Bond Critical Points (BCPs):

A bond critical point is a point along the bond path between two atoms where the electron density is at a minimum. nih.gov The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond.

C=O Bond: The C=O bond will exhibit a high value of ρ and a negative value of ∇²ρ, characteristic of a shared (covalent) interaction with significant polar character.

C-F Bonds: The C-F bonds in the difluoromethyl group will also show characteristics of polar covalent bonds, with high electron density shifted towards the highly electronegative fluorine atoms. The Laplacian of the electron density at the C-F BCP will be negative but may be smaller in magnitude compared to a non-polar covalent bond, indicating significant charge depletion at the BCP.

C-O and C-C Bonds: The single bonds within the oxolane ring will show lower values of ρ and negative values of ∇²ρ, consistent with typical covalent single bonds.

Intramolecular Interactions: QTAIM analysis can also reveal weaker intramolecular interactions. For instance, a bond path might exist between one of the fluorine atoms and the carbonyl carbon, or between the ether oxygen and one of the hydrogens of the difluoromethyl group, indicating a weak intramolecular interaction that could influence the molecule's conformation. A positive value of ∇²ρ at the BCP for such an interaction would classify it as a closed-shell interaction (e.g., steric or weak electrostatic). nih.gov

Illustrative QTAIM Data for Selected Bonds (Hypothetical):

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| C=O | ~0.45 | < 0 | Polar Covalent |

| C-F | ~0.30 | < 0 | Polar Covalent |

| C5-Cα (CHF₂) | ~0.25 | < 0 | Covalent |

| O-C2 | ~0.20 | < 0 | Covalent |

Note: The data in this table is hypothetical and based on typical values for such bonds from QTAIM analyses of similar molecules.

Applications of 5 Difluoromethyl Oxolan 3 One As a Synthetic Building Block and in Materials Science

Role as an Intermediate in Complex Organic Synthesis (excluding pharmaceutical targets)

The inherent reactivity of the ketone and the influence of the difluoromethyl group make 5-(Difluoromethyl)oxolan-3-one a valuable intermediate in the synthesis of intricate organic structures beyond the pharmaceutical realm.

Precursor for Advanced Fluoro-Organic Scaffolds

The oxolane ring, substituted with a difluoromethyl group, serves as a foundational scaffold for the construction of more complex fluorinated molecules. The ketone functionality at the 3-position provides a reactive handle for a variety of chemical transformations. Chemists can exploit this reactivity to introduce additional functional groups or to build larger, more elaborate molecular frameworks. For instance, reactions such as aldol (B89426) condensations, Wittig reactions, and various nucleophilic additions can be employed to extend the carbon skeleton and introduce new stereocenters. The presence of the difluoromethyl group in these resulting scaffolds is crucial, as it can impart unique electronic properties, enhance thermal stability, and influence the conformational preferences of the final molecules.

Building Block for Multifunctional Molecules

The distinct functionalities within this compound allow for its use as a building block in the synthesis of molecules possessing multiple tailored properties. The ether oxygen of the oxolane ring can act as a hydrogen bond acceptor, while the difluoromethyl group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions. These features are highly desirable in the design of functional organic materials, including liquid crystals and organocatalysts. By strategically modifying the ketone group, chemists can link this fluorinated moiety to other molecular fragments, thereby creating multifunctional systems where the properties of each component are synergistically combined.

Integration into Polymeric Materials and Macromolecules

The unique combination of a cyclic ether and a difluoromethyl group makes this compound an attractive candidate for the development of advanced polymeric materials with tailored properties.

Monomer or Co-monomer in Polymerization Reactions

While direct polymerization of this compound is not extensively documented, its derivatives can serve as monomers or co-monomers in various polymerization reactions. For example, the ketone can be transformed into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The resulting fluorinated monomer can then be polymerized or co-polymerized with other monomers to introduce the difluoromethylated oxolane moiety into the polymer backbone or as a pendant group. The incorporation of this fluorinated unit is expected to enhance the thermal stability, chemical resistance, and modify the dielectric properties of the resulting polymers, making them suitable for applications in high-performance plastics and specialized coatings.

Functionalization of Polymer Backbones

Beyond its role as a monomer, this compound can be utilized to functionalize existing polymer backbones. The ketone group allows for post-polymerization modification reactions, where the fluorinated moiety is grafted onto a pre-formed polymer chain. This approach offers a versatile method to impart specific properties to commodity polymers. For instance, the attachment of the this compound unit to a polymer can enhance its surface properties, such as hydrophobicity and oleophobicity, or improve its compatibility with other fluorinated materials.

Contributions to Fluorinated Material Development

The integration of this compound into various molecular and macromolecular structures contributes significantly to the development of new fluorinated materials with advanced functionalities. The presence of the difluoromethyl group is a key factor in tailoring the properties of these materials.

Challenges and Future Perspectives in 5 Difluoromethyl Oxolan 3 One Research

Current Limitations in Synthesis and Derivatization

The synthesis of 5-(difluoromethyl)oxolan-3-one is met with challenges that are characteristic of organofluorine chemistry. The introduction of the difluoromethyl (CF2H) group into organic molecules is a non-trivial synthetic step. One of the primary limitations is the availability and reactivity of suitable difluoromethylating reagents. While significant progress has been made in developing new reagents, many still suffer from drawbacks such as harsh reaction conditions, limited functional group tolerance, and the formation of undesired side products.

Furthermore, traditional methods for constructing the oxolan-3-one ring may not be directly compatible with fluorine-containing precursors due to potential side reactions like defluorination or ring-opening. The synthesis of fluorinated lactones often requires specialized strategies, such as the carbonylation of fluorinated epoxides, which itself can be a complex and resource-intensive process.

Derivatization of this compound presents another set of obstacles. The electron-withdrawing nature of the difluoromethyl group can significantly alter the reactivity of the lactone ring. For instance, nucleophilic attack at the carbonyl carbon might be hindered or proceed with different selectivity compared to its non-fluorinated analog. Similarly, reactions involving the α-protons to the carbonyl group can be influenced by the fluorine atoms, potentially leading to unexpected outcomes. The development of robust and selective methods for the derivatization of this fluoro-lactone is crucial for exploring its full potential in various applications.

Development of Novel and Sustainable Synthetic Methodologies

Overcoming the synthetic limitations of this compound necessitates the development of innovative and sustainable methodologies. Green chemistry principles are increasingly being applied to organofluorine synthesis to minimize environmental impact and improve efficiency.

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch synthesis. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing the high reactivity of some fluorinating agents. Flow reactors can enhance safety when handling hazardous reagents and can often improve reaction yields and selectivity. The application of flow chemistry to the synthesis of fluorinated heterocycles is an active area of research that could pave the way for more efficient production of this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is another cornerstone of green chemistry. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. While the biocatalytic synthesis of organofluorine compounds is still a developing field, engineered enzymes could potentially be employed for the asymmetric synthesis of this compound, providing access to enantiomerically pure forms of the molecule.

The following table summarizes some sustainable synthetic approaches being explored for fluorinated compounds:

| Methodology | Advantages | Relevance to this compound Synthesis |

| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved yields and selectivity, scalability. | Could enable safer handling of reactive fluorinating agents and better control over the formation of the lactone ring. |

| Biocatalysis | High selectivity (enantio-, regio-, chemo-), mild reaction conditions, reduced waste. | Potential for the asymmetric synthesis of chiral this compound and its derivatives. |

| Direct C-H Fluorination | Atom economy, avoids pre-functionalization of substrates. | Could offer a more direct route to introduce the difluoromethyl group, though selectivity can be a challenge. |

Advanced Characterization Techniques for Reactivity Studies

A thorough understanding of the reactivity of this compound is essential for its effective utilization. Advanced analytical techniques play a pivotal role in characterizing its structure and probing its chemical behavior.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for the characterization of organofluorine compounds. Its high sensitivity and the large chemical shift dispersion of the 19F nucleus provide detailed information about the electronic environment of the fluorine atoms. For this compound, 19F NMR can be used to confirm the presence and integrity of the CF2H group, study its interactions with other parts of the molecule, and monitor the progress of reactions involving the fluorinated moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and its derivatives. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the molecule. These techniques are crucial for identifying reaction products and intermediates, thereby elucidating reaction mechanisms.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, are increasingly used to complement experimental studies. Computational modeling can predict spectroscopic properties, rationalize observed reactivity, and explore potential reaction pathways. For this compound, computational studies can provide insights into its conformational preferences, the stability of reaction intermediates, and the energetics of different transformation pathways, guiding the design of new experiments.

Exploration of Emerging Non-Biological Applications

While many fluorinated compounds find applications in the life sciences, the unique properties imparted by the difluoromethyl group also open up possibilities in materials science.

Polymer Chemistry: Fluorinated lactones can serve as monomers for the synthesis of specialty polymers. The incorporation of the difluoromethyl group into a polymer backbone can significantly alter its properties, such as thermal stability, chemical resistance, and surface energy. Poly(fluoro-lactone)s derived from this compound could potentially be used to create hydrophobic coatings, advanced membranes, or specialized lubricants. Research into the ring-opening polymerization of fluorinated lactones has shown that these monomers can lead to polymers with unique and desirable characteristics. rsc.orgacs.org

Materials Science: The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and can participate in non-covalent interactions, which could be exploited in the design of functional materials. The polarity and hydrogen-bonding capabilities of the CF2H group could be harnessed in the development of liquid crystals, organogels, or other self-assembling systems. The exploration of these non-biological applications is a promising avenue for future research.

Integration of Artificial Intelligence and Machine Learning in Research on Fluoro-Lactones

The complexity of organofluorine chemistry presents an ideal landscape for the application of artificial intelligence (AI) and machine learning (ML). These computational tools have the potential to accelerate the discovery and development of new fluoro-lactones and their applications.

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds. For instance, an ML model could be developed to predict the optimal conditions for the synthesis of this compound or to forecast the biological activity or material properties of its derivatives. This predictive capability can significantly reduce the number of experiments required, saving time and resources. rsc.orgnih.gov

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 5-(Difluoromethyl)oxolan-3-one?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR and NMR, is critical for confirming the presence of the difluoromethyl group and the oxolane ring. NMR can resolve carbonyl and ring carbon signals. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline samples are obtainable. Mass spectrometry (HRMS or ESI-MS) should be used to validate molecular weight (146.09 g/mol) and fragmentation patterns .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer : Use nitrile or neoprene gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatility. Follow OSHA/EN166 standards for personal protective equipment (PPE) and consult safety data sheets (SDS) for spill protocols and incompatible reagents (e.g., strong oxidizing agents) .

Q. What synthetic routes are reported for preparing this compound?

- Answer : A common approach involves cyclization of difluoromethyl-substituted precursors (e.g., difluoromethyl ketones) with epoxide intermediates under acidic or basic conditions. Fluorination agents like DAST (diethylaminosulfur trifluoride) may introduce the difluoromethyl group early in the synthesis. Purification via column chromatography or recrystallization is typically required .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethyl group influence the reactivity of this compound in nucleophilic reactions?

- Answer : The electron-withdrawing nature of the difluoromethyl group (via C-F σ* orbitals) polarizes the carbonyl group, enhancing its electrophilicity. This effect can accelerate nucleophilic attacks (e.g., Grignard additions) but may also lead to side reactions like ring-opening. Computational studies (DFT) and kinetic experiments are recommended to quantify these effects .

Q. What strategies can resolve contradictions in solubility data for this compound across different solvent systems?

- Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) and phase diagrams can identify outliers. Polar aprotic solvents (e.g., DMSO, DMF) typically dissolve the compound better due to dipole interactions with the carbonyl and fluorine atoms. Conflicting data may arise from impurities or hydration states; ensure sample purity via HPLC or Karl Fischer titration .

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

- Answer : Use in vitro liver microsome assays (human/rodent) to track metabolic degradation via LC-MS. The difluoromethyl group may resist oxidative metabolism compared to non-fluorinated analogs, but esterase-mediated ring hydrolysis is a potential pathway. Isotope labeling ( or ) can trace metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.